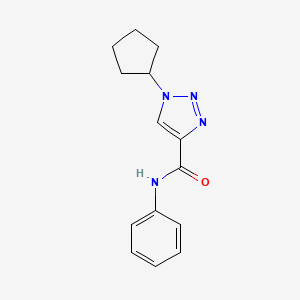![molecular formula C17H23N5 B12265347 N,5-dimethyl-N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12265347.png)
N,5-dimethyl-N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-dimethyl-N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with a piperidine ring and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to form N-(pyridin-2-yl)amides . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction is mild and metal-free, making it an attractive method for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperidine moieties.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N,5-dimethyl-N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their biological and therapeutic properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been synthesized using similar methods.
Uniqueness
N,5-dimethyl-N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine is unique due to its combination of a pyrimidine core with both pyridine and piperidine moieties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C17H23N5 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N,5-dimethyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H23N5/c1-14-10-19-17(20-11-14)21(2)16-7-5-9-22(13-16)12-15-6-3-4-8-18-15/h3-4,6,8,10-11,16H,5,7,9,12-13H2,1-2H3 |
InChI Key |
YWARJGBYLRSZHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12265271.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12265283.png)
![6-ethyl-N-[(pyrazin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12265288.png)
![4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12265291.png)
![5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12265295.png)

![N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12265310.png)
![N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12265318.png)
![6-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12265323.png)
![1-(4-Chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12265326.png)
![2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B12265336.png)
![4-chloro-1-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12265339.png)
![2-tert-butyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12265353.png)
